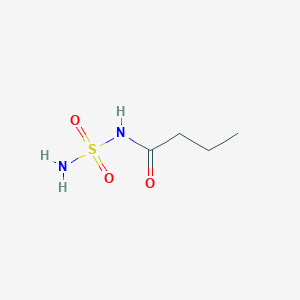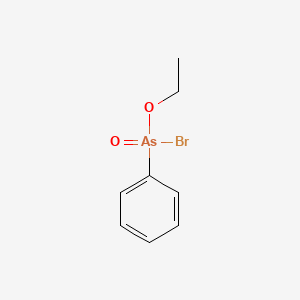
Ethyl phenylarsonobromidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenylarsonobromidate is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a phenyl group, and an arsenic atom bonded to a bromine atom. Its structure and reactivity make it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenylarsonobromidate typically involves the reaction of ethyl phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)Br} + \text{C}_2\text{H}_5\text{Br} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenylarsonobromidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl phenylarsonobromidate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl phenylarsonobromidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl phenylarsine: Lacks the bromine atom but shares the ethyl and phenyl groups.
Phenylarsine oxide: Contains an oxygen atom instead of bromine.
Ethylarsine: Contains an ethyl group but lacks the phenyl group.
Uniqueness
Ethyl phenylarsonobromidate is unique due to the presence of both ethyl and phenyl groups along with a bromine atom bonded to arsenic. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
64423-38-7 |
|---|---|
Fórmula molecular |
C8H10AsBrO2 |
Peso molecular |
292.99 g/mol |
Nombre IUPAC |
[bromo(ethoxy)arsoryl]benzene |
InChI |
InChI=1S/C8H10AsBrO2/c1-2-12-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
KRXGUORUVLIAMA-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](=O)(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
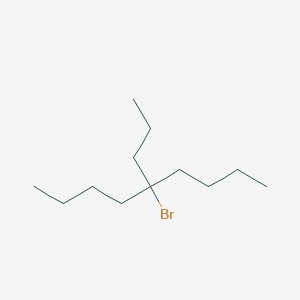

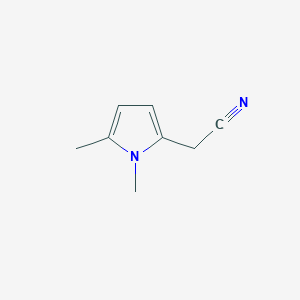

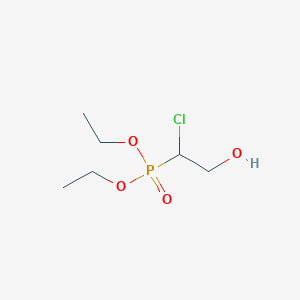
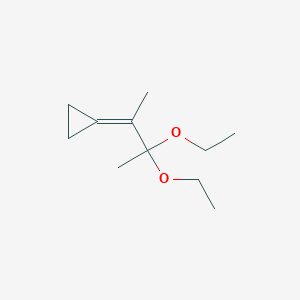
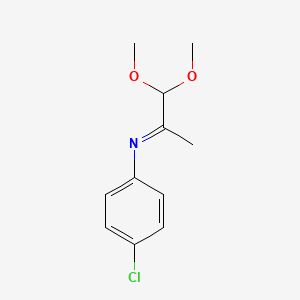
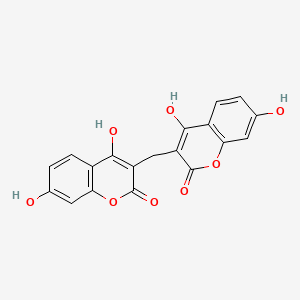
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

